4-[Bis(2-hydroxyethyl)amino]-1-[4-(phenoxymethyl)phenyl]butan-1-olate
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Overview
Description
4-[Bis(2-hydroxyethyl)amino]-1-[4-(phenoxymethyl)phenyl]butan-1-olate is a complex organic compound with a unique structure that includes both hydrophilic and hydrophobic regions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[Bis(2-hydroxyethyl)amino]-1-[4-(phenoxymethyl)phenyl]butan-1-olate typically involves multiple steps. One common method includes the reaction of 4-(phenoxymethyl)benzaldehyde with 4-(bis(2-hydroxyethyl)amino)butan-1-ol under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent oxidation .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography and crystallization .
Chemical Reactions Analysis
Types of Reactions
4-[Bis(2-hydroxyethyl)amino]-1-[4-(phenoxymethyl)phenyl]butan-1-olate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into alcohols or amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like sodium hydride (NaH) and alkyl halides are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield aldehydes or ketones, while reduction can produce alcohols or amines .
Scientific Research Applications
4-[Bis(2-hydroxyethyl)amino]-1-[4-(phenoxymethyl)phenyl]butan-1-olate has several scientific research applications:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential as a biochemical probe and in enzyme inhibition studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-[Bis(2-hydroxyethyl)amino]-1-[4-(phenoxymethyl)phenyl]butan-1-olate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- 4-[Bis(2-hydroxyethyl)amino]phenyl]-1,1,2-ethylenetricarbonitrile
- 4-[Bis(2-hydroxyethyl)amino]butan-1-ol
- 1-[4-[Bis(2-hydroxyethyl)amino]phenyl]butan-1-one
Uniqueness
4-[Bis(2-hydroxyethyl)amino]-1-[4-(phenoxymethyl)phenyl]butan-1-olate is unique due to its specific structure, which imparts distinct chemical and biological properties. Its combination of hydrophilic and hydrophobic regions allows it to interact with a wide range of molecular targets, making it versatile for various applications .
Properties
CAS No. |
920283-22-3 |
---|---|
Molecular Formula |
C21H28NO4- |
Molecular Weight |
358.5 g/mol |
IUPAC Name |
4-[bis(2-hydroxyethyl)amino]-1-[4-(phenoxymethyl)phenyl]butan-1-olate |
InChI |
InChI=1S/C21H28NO4/c23-15-13-22(14-16-24)12-4-7-21(25)19-10-8-18(9-11-19)17-26-20-5-2-1-3-6-20/h1-3,5-6,8-11,21,23-24H,4,7,12-17H2/q-1 |
InChI Key |
FSVKQASIOJRMDW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)OCC2=CC=C(C=C2)C(CCCN(CCO)CCO)[O-] |
Origin of Product |
United States |
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